molecular formula C12H13N5O2S B4519390 5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol

5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol

Cat. No.: B4519390
M. Wt: 291.33 g/mol
InChI Key: DWLRIHXRFZAIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.07899585 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Applications

Research has explored the reversible type excited-state intramolecular proton transfer (ESIPT) of thiazolo[5,4-d]thiazole (TzTz) moiety-based compounds, demonstrating how the emission can be tuned from blue to yellow via white-light luminescence, hinting at applications in white organic light-emitting diodes (WOLEDs) (Zhang et al., 2016).

Biological Activities

A study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed compounds with significant DNA protective ability against oxidative mixtures and strong antimicrobial activity against S. epidermidis. These findings suggest potential for chemotherapy applications due to their cytotoxicity on cancer cell lines (Gür et al., 2020).

Antioxidant Properties

Bifunctional 2H-imidazole-derived phenolic compounds have been synthesized and shown to inhibit oxidative stress-associated processes. These compounds possess varying antioxidant activities, with conjugation effects influencing their efficacy. This research points to potential therapeutic applications in managing oxidative stress (Gerasimova et al., 2021).

Structural Analysis

The structural and photophysical characterisation of tricarbonyl rhenium(i) complexes with tetrazolato ancillary ligands has been investigated, showing potential for cellular internalisation and minimal cytotoxicity, which could be leveraged in bioimaging and photodynamic therapy (Akabar et al., 2019).

Properties

IUPAC Name

[2-hydroxy-4-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-11-7-9(17-8-13-14-15-17)1-2-10(11)12(19)16-3-5-20-6-4-16/h1-2,7-8,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLRIHXRFZAIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol
Reactant of Route 2
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol
Reactant of Route 4
Reactant of Route 4
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol
Reactant of Route 5
Reactant of Route 5
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol
Reactant of Route 6
Reactant of Route 6
5-(1H-tetrazol-1-yl)-2-(4-thiomorpholinylcarbonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.